molecular formula C8H8F3NO B8775804 1-(2,4-Dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one CAS No. 202286-38-2

1-(2,4-Dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one

Cat. No. B8775804
Key on ui cas rn: 202286-38-2
M. Wt: 191.15 g/mol
InChI Key: LIZHCUCYKVWNDY-UHFFFAOYSA-N
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Patent
US06417202B1

Procedure details

According to the literature procedure (Chiswell, B. Inorganica Chimica Acta. 1972, 629), a mixture of anti-pyruvic aldehyde 1-oxime (1.3 g, 15 mmol), 1,1,1-trifluoro-2,4-pentadione (1.85 mL, 15 mmol), glacial acetic acid (12 mL) and H2O (3.0 mL) was stirred vigorously at room temperature. To this flask, zinc dust (3 g) was added slowly keeping the temperature below 60° C. After addition, the resulting brown solution was heated under reflux condition for 2 hours. After cooling down to room temperature, the reaction mixture was basified by an addition of 2 M aqueous NaOH, then filtered. The filtrate was extracted with CH2Cl2 (20 mL×3), the combined organic layer dried over MgSO4, and concentrated iii vacito. The residue was purified by flash chromatography (1-3:1 CH2Cl2-Hexane) to afford the subtitle compound (0.42 g, 15% yield) as an oil.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
3 g
Type
catalyst
Reaction Step Three
Yield
15%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](/[CH:4]=[N:5]/O)=O.[CH3:7][C:8]([CH2:10][C:11]([C:13]([F:16])([F:15])[F:14])=[O:12])=O.C(O)(=O)C.[OH-].[Na+]>[Zn].O>[CH3:7][C:8]1[NH:5][CH:4]=[C:2]([CH3:1])[C:10]=1[C:11](=[O:12])[C:13]([F:16])([F:15])[F:14] |f:3.4|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
CC(=O)/C=N/O
Name
Quantity
1.85 mL
Type
reactant
Smiles
CC(=O)CC(=O)C(F)(F)F
Name
Quantity
12 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred vigorously at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 60° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
the resulting brown solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux condition for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted with CH2Cl2 (20 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated iii vacito
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (1-3:1 CH2Cl2-Hexane)

Outcomes

Product
Name
Type
product
Smiles
CC=1NC=C(C1C(C(F)(F)F)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 15%
YIELD: CALCULATEDPERCENTYIELD 14.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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